molecular formula C53H64N8O6 B10822766 2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-4-yl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid

2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-4-yl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid

Cat. No.: B10822766
M. Wt: 909.1 g/mol
InChI Key: WJYLSDLKLWXYML-UHFFFAOYSA-N
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Description

(Rac)-BIO8898 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are molecules that are mirror images of each other. The study of racemic mixtures is crucial in various fields, including chemistry, biology, and medicine, as the different enantiomers can have distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-BIO8898 involves several steps, starting with the preparation of the precursor molecules. One common method involves the use of a diazoketone and an unactivated alkene in a non-catalyzed intramolecular cyclopropanation reaction. This reaction is carried out under controlled conditions to ensure complete stereocontrol, resulting in the formation of the desired ketone precursor . The ketone is then transformed into (Rac)-BIO8898 through a series of additional steps, including reduction and purification.

Industrial Production Methods

In an industrial setting, the production of (Rac)-BIO8898 can be scaled up using similar synthetic routes. The key to successful industrial production is optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of large-scale reactors, automated systems for precise control of reaction parameters, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Rac)-BIO8898 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize (Rac)-BIO8898 under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce (Rac)-BIO8898, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide, typically in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (Rac)-BIO8898 can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can introduce new functional groups, further diversifying the compound’s chemical profile.

Scientific Research Applications

(Rac)-BIO8898 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Researchers study (Rac)-BIO8898 to understand its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: (Rac)-BIO8898 is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of (Rac)-BIO8898 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and triggering downstream effects. For example, (Rac)-BIO8898 may inhibit the function of a particular enzyme by binding to its active site, preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to changes in cellular processes, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

(Rac)-BIO8898 can be compared to other similar compounds, such as those in the Rac and Cdc42 GTPase family. These compounds share structural similarities and often have overlapping biological activities. (Rac)-BIO8898 is unique in its specific interactions and effects, making it a valuable tool for research and potential therapeutic applications .

List of Similar Compounds

  • Rac1
  • Rac2
  • Rac3
  • Cdc42

These compounds are part of the Rho GTPase family and play crucial roles in regulating various cellular functions, including cell growth, migration, and differentiation.

Conclusion

(Rac)-BIO8898 is a compound of significant interest due to its unique properties and wide range of applications in scientific research. Its synthesis, chemical reactions, and mechanism of action provide valuable insights into its potential uses in chemistry, biology, medicine, and industry. By comparing it with similar compounds, researchers can better understand its unique characteristics and explore new avenues for its application.

If you have any further questions or need more details, feel free to ask!

Properties

Molecular Formula

C53H64N8O6

Molecular Weight

909.1 g/mol

IUPAC Name

2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-4-yl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C53H64N8O6/c62-49(54-33-36-14-11-19-39(28-36)37-15-3-1-4-16-37)44-29-40(31-46(55-44)51(64)60-26-12-20-42(60)34-58-22-7-8-23-58)41-30-45(50(63)57-48(53(66)67)38-17-5-2-6-18-38)56-47(32-41)52(65)61-27-13-21-43(61)35-59-24-9-10-25-59/h1,3-4,11,14-16,19,28-32,38,42-43,48H,2,5-10,12-13,17-18,20-27,33-35H2,(H,54,62)(H,57,63)(H,66,67)

InChI Key

WJYLSDLKLWXYML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC(=CC(=C2)C3=CC(=NC(=C3)C(=O)N4CCCC4CN5CCCC5)C(=O)NCC6=CC(=CC=C6)C7=CC=CC=C7)C(=O)N8CCCC8CN9CCCC9

Origin of Product

United States

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